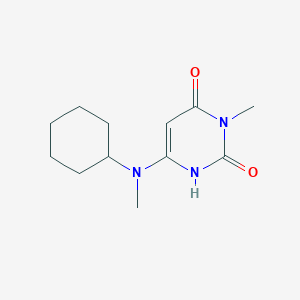
6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-(Cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione, also known as CMD, is a cyclic organic compound that has been used in a variety of scientific research applications. CMD is a versatile compound that has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Multicomponent Reaction Synthesis
- A study details the synthesis of a related pyrimidine derivative through a multicomponent reaction, highlighting the versatility of pyrimidine compounds in organic synthesis. The synthesis achieved high yields and confirmed the molecular structure through spectroscopic methods and X-ray crystallography, showcasing the compound's potential in material science and pharmaceutical research (Barakat et al., 2016).
Crystal Structure and Molecular Dynamics
- Another research focused on the crystal structure of a pyrimidine derivative, providing insights into the compound's molecular dynamics and potential for forming hydrogen-bonded ribbons, which could have implications for designing novel materials with specific properties (Torre et al., 2009).
Antimalarial Activity
- Pyrimidine derivatives were evaluated for their antimalarial activity, demonstrating the potential of these compounds in developing new therapeutic agents against Plasmodium falciparum, the parasite responsible for malaria. This research underscores the biological applications of pyrimidine derivatives (Halladay & Cowden, 1990).
Anti-inflammatory Activity
- The synthesis and evaluation of anti-inflammatory activity of a pyrimidine derivative were reported, illustrating the compound's effectiveness in reducing inflammation in a mouse model. This study highlights the potential of pyrimidine derivatives in creating new anti-inflammatory drugs (Lin-lin & Dong, 2010).
Novel Synthesis Methods
- Research on novel synthesis methods for creating pyrimidine derivatives with potential fluorescence probe applications was conducted, indicating the role of these compounds in tracing biological pathways and their applications in biochemistry and molecular biology (Prior et al., 2014).
Eigenschaften
IUPAC Name |
6-[cyclohexyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-14(9-6-4-3-5-7-9)10-8-11(16)15(2)12(17)13-10/h8-9H,3-7H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXRTYNATOIPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1480880.png)
![6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480881.png)
![6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480882.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480884.png)
![1-methyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480885.png)
![1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480886.png)
![1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480887.png)
![6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480888.png)
![7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480889.png)
![6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480890.png)
![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480899.png)
![methyl 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480900.png)